molecular formula C19H18N6O2S B2463385 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034476-87-2

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2463385
M. Wt: 394.45
InChI Key: VRLBLCJSZGHUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Kinase Inhibition

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide and related compounds have been identified as potent Src/Abl kinase inhibitors. These inhibitors have shown excellent antiproliferative activity against both hematological and solid tumor cell lines. Specifically, these compounds were effective in in vivo models, demonstrating complete tumor regressions with low toxicity, making them promising candidates for oncology applications (Lombardo et al., 2004).

Synthetic Routes

Research has also focused on alternative synthetic routes for these compounds. For example, the target compound N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide was successfully synthesized through a coupling process between specific thiazole-carboxamide intermediates and ethan-1-ol derivatives. This highlights the versatility and potential for modification in the synthesis of these compounds, which could be useful for developing new therapeutic agents with improved properties (Shahinshavali et al., 2021).

Anticancer Activity

Further research into the applications of these compounds has revealed their potential in anticancer therapy. Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can contribute to anticancer activity by preventing the growth of tumor cells. Molecular docking studies have identified significant interactions of these compounds with the colchicine binding site of tubulin, providing a molecular basis for their anticancer effects (Jayarajan et al., 2019).

Antimicrobial and Antitumor Effects

Other research has focused on the antimicrobial and antitumor effects of related thiazole derivatives. For instance, novel thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have shown that these compounds possess moderate to good antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some derivatives have been found to be more active than others, indicating the importance of structural modifications in enhancing biological activity (Gilani et al., 2016).

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c20-16(26)6-14-10-28-19(23-14)24-18(27)13-8-25(9-13)17-7-15(21-11-22-17)12-4-2-1-3-5-12/h1-5,7,10-11,13H,6,8-9H2,(H2,20,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLBLCJSZGHUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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